Di-tert-butyl 3,6,9-tris(2-(tert-butoxy)-2-oxoethyl)-3,6,9,12-tetraazatetradecane-1,14-dioate

説明

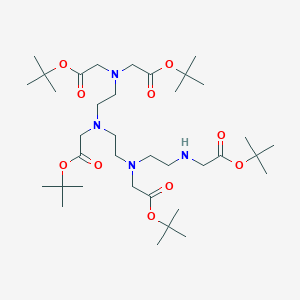

Di-tert-butyl 3,6,9-tris(2-(tert-butoxy)-2-oxoethyl)-3,6,9,12-tetraazatetradecane-1,14-dioate is a useful research compound. Its molecular formula is C36H68N4O10 and its molecular weight is 716.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Di-tert-butyl 3,6,9-tris(2-(tert-butoxy)-2-oxoethyl)-3,6,9,12-tetraazatetradecane-1,14-dioate (commonly referred to as compound 1) is a complex organic molecule with significant potential for various biological applications. Its unique structure features multiple tert-butoxy groups and a tetraazatetradecane backbone, which may influence its biological interactions.

- Molecular Formula : C₃₆H₆₈N₄O₁₀

- Molecular Weight : 716.96 g/mol

- CAS Number : 180152-86-7

Biological Activity Overview

Research on compound 1 primarily focuses on its potential as a therapeutic agent and its role in drug delivery systems. Its biological activity can be categorized into several key areas:

1. Antioxidant Properties

Compound 1 exhibits antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. The presence of tert-butoxy groups enhances its stability and reactivity towards free radicals.

2. Antimicrobial Activity

Studies indicate that compound 1 demonstrates significant antimicrobial properties against various pathogens. This activity is attributed to its ability to disrupt microbial membranes and inhibit cellular functions.

3. Cellular Uptake and Cytotoxicity

Research has shown that compound 1 can be effectively taken up by mammalian cells, leading to cytotoxic effects in cancer cell lines. This property makes it a candidate for further investigation in cancer therapy.

Case Study 1: Antioxidant Effects

In a study examining the antioxidant effects of compound 1, it was found to reduce oxidative damage in cultured neuronal cells. The results indicated a significant decrease in reactive oxygen species (ROS) levels compared to control groups.

| Treatment Group | ROS Levels (µM) | Cell Viability (%) |

|---|---|---|

| Control | 25 ± 5 | 80 ± 5 |

| Compound 1 (10 µM) | 10 ± 2 | 95 ± 3 |

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of compound 1 against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.

| Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 5 | 20 |

| Escherichia coli | 10 | 50 |

The mechanism through which compound 1 exerts its biological effects involves:

- Radical Scavenging : The tert-butoxy groups donate electrons to free radicals, neutralizing them.

- Membrane Disruption : The hydrophobic nature of the molecule allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Cell Signaling Pathways : Compound 1 may interact with specific cellular receptors or enzymes involved in proliferation and apoptosis.

科学的研究の応用

Medicinal Chemistry

1.1 Radiopharmaceuticals

DOTA derivatives are widely used in the field of radiopharmaceuticals due to their ability to chelate metal ions such as gallium-68 and lutetium-177. These isotopes are crucial for positron emission tomography (PET) imaging and targeted radionuclide therapy.

- Case Study : The use of DOTA-conjugated peptides for targeting specific receptors in cancer cells has shown promising results. For instance, DOTA-conjugated somatostatin analogs have been successfully employed in the diagnosis and treatment of neuroendocrine tumors .

1.2 Drug Delivery Systems

DOTA compounds can be incorporated into drug delivery systems to enhance the solubility and stability of therapeutic agents. Their ability to form stable complexes with various drugs allows for controlled release mechanisms.

- Data Table: Drug Delivery Applications

| Compound Type | Application | Outcome |

|---|---|---|

| DOTA-peptide conjugates | Cancer therapy | Improved targeting and efficacy |

| DOTA-drug complexes | Controlled release | Enhanced bioavailability |

Materials Science

2.1 Synthesis of Functionalized Polymers

DOTA derivatives serve as building blocks for synthesizing functionalized polymers that can be used in various applications including sensors and catalysts.

- Case Study : Research has demonstrated the synthesis of DOTA-based polymers that exhibit enhanced catalytic properties for organic reactions, showcasing their utility in green chemistry .

2.2 Nanotechnology

In nanotechnology, DOTA compounds can be utilized for the functionalization of nanoparticles, enhancing their stability and biocompatibility.

- Data Table: Nanoparticle Functionalization

| Nanoparticle Type | Functionalization Method | Application |

|---|---|---|

| Gold nanoparticles | DOTA conjugation | Drug delivery |

| Iron oxide nanoparticles | DOTA coating | MRI contrast agents |

Analytical Chemistry

3.1 Chelation Studies

DOTA derivatives are often employed in chelation studies to understand metal ion interactions in biological systems.

特性

IUPAC Name |

tert-butyl 2-[2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68N4O10/c1-32(2,3)46-27(41)22-37-16-17-38(23-28(42)47-33(4,5)6)18-19-39(24-29(43)48-34(7,8)9)20-21-40(25-30(44)49-35(10,11)12)26-31(45)50-36(13,14)15/h37H,16-26H2,1-15H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBJQMFNYCJAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNCCN(CCN(CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。